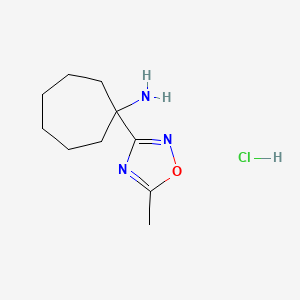

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

Descripción

Historical Context and Discovery

The foundational discovery of 1,2,4-oxadiazole compounds traces back to the pioneering work of Tiemann and Kruger in 1884, who achieved the first synthesis of 1,2,4-oxadiazoles, initially naming them furo[ab1]diazoles. This groundbreaking research established the fundamental synthetic pathways that would later enable the development of complex derivatives such as 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride. The historical progression from these early discoveries to modern sophisticated derivatives represents over 125 years of continuous chemical innovation and refinement.

During the early decades following the initial discovery, only a limited number of articles were published on this five-membered heterocycle until the early 1960s, when significant research momentum began to develop. The subsequent decades witnessed an exponential growth in oxadiazole research, with the last 40 years marking a period of extensive exploration that brought forth a vast number of compounds exhibiting diverse structural characteristics. This historical evolution culminated in the development of highly specialized compounds like this compound, which represents the sophisticated level of molecular design achievable through modern synthetic chemistry approaches.

The historical significance of 1,2,4-oxadiazole derivatives extends beyond mere academic interest, as these compounds have demonstrated remarkable versatility in various applications. The transition from simple oxadiazole structures to complex derivatives incorporating additional ring systems, such as the cycloheptane moiety present in this compound, illustrates the evolutionary trajectory of heterocyclic chemistry and the continuous drive toward molecular complexity and functional specificity.

Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural elements that confer specific chemical and physical properties. The compound exemplifies the sophisticated molecular architecture achievable through modern synthetic approaches, incorporating both the 1,2,4-oxadiazole heterocycle and the cycloheptane ring system in a single molecular framework. This structural complexity provides unique opportunities for investigating structure-activity relationships and exploring novel chemical reactivity patterns.

The significance of this compound within the broader context of heterocyclic chemistry stems from its representation of bioisosteric principles, where the 1,2,4-oxadiazole nucleus serves as an alternative to ester and amide moieties. This bioisosteric equivalence arises from the possibility of creating specific interactions, particularly hydrogen bonding, which makes it a valuable replacement when the instability of conventional functional groups becomes problematic, such as when hydrolysis may occur. The thermal and chemical resistance provided by the oxadiazole ring contributes to enhanced metabolic stability, a crucial factor in various chemical applications.

The structural features of this compound also highlight the importance of heterocyclic compounds in contemporary chemical research. The combination of hydrophilic and electron donor properties inherent in the oxadiazole ring system, coupled with the unique conformational characteristics of the cycloheptane ring, creates a molecular platform with distinctive chemical behavior. Furthermore, the relatively low level of aromaticity in the 1,2,4-oxadiazole nucleus and the potential for oxygen-nitrogen bond reduction through ring opening provide additional dimensions of chemical reactivity.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple structural components. The name systematically describes each component of the molecular structure, beginning with the cycloheptane ring system bearing an amine functionality at position 1, followed by the oxadiazole substituent with its specific substitution pattern. This nomenclature system ensures precise identification and communication within the scientific community.

The classification of this compound encompasses multiple chemical categories, reflecting its diverse structural elements and potential applications. As a heterocyclic compound, it belongs to the broader family of nitrogen-oxygen containing heterocycles, specifically the 1,2,4-oxadiazole subgroup. The presence of the primary amine functionality classifies it within the primary amines category, while the hydrochloride salt form places it among halide salts commonly used in chemical research and applications. This multi-faceted classification system enables researchers to quickly identify the compound's chemical properties and potential reactivity patterns.

The molecular formula C₁₀H₁₈ClN₃O and molecular weight of 231.73 provide quantitative descriptors that complement the systematic nomenclature. Additional identifiers include the Chemical Abstracts Service number 1172959-96-4, which serves as a unique identifier in chemical databases and literature searches. The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized structural descriptors that facilitate computational analysis and database management.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈ClN₃O |

| Molecular Weight | 231.73 |

| Chemical Abstracts Service Number | 1172959-96-4 |

| International Union of Pure and Applied Chemistry Name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine; hydrochloride |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

Structure-Based Positioning within Oxadiazole Family

This compound occupies a specific niche within the oxadiazole family, distinguished by its unique structural arrangement and substitution pattern. Among the four possible isomeric forms of oxadiazoles, the 1,2,4-isomer present in this compound represents one of the most extensively studied and practically important variants. The positioning of the methyl group at the 5-position and the cycloheptylamine substituent at the 3-position creates a specific regioisomer with distinct chemical and physical properties compared to other possible substitution patterns.

The structural positioning within the oxadiazole family reflects the compound's adherence to established synthetic methodologies for 1,2,4-oxadiazole formation. The most widely applied synthetic approach involves heterocyclization between amidoximes and acid derivatives, which typically results in the specific substitution pattern observed in this compound. This synthetic pathway places the original nitrile-derived substituent at the carbon-3 position of the oxadiazole ring, consistent with the cycloheptylamine placement in the target compound.

Comparative analysis within the oxadiazole family reveals that the 1,2,4-isomer demonstrates superior chemical stability and synthetic accessibility compared to other oxadiazole isomers. The specific substitution pattern in this compound exemplifies the structural diversity achievable within this framework, where the methyl group provides electronic and steric effects while the cycloheptylamine moiety introduces conformational flexibility and additional functional group reactivity. This positioning strategy has proven particularly effective in creating compounds with enhanced stability and diverse chemical behavior.

The integration of the cycloheptane ring system with the oxadiazole core represents an advanced example of molecular design within the oxadiazole family. The seven-membered carbocyclic ring provides unique conformational characteristics that distinguish this compound from simpler oxadiazole derivatives containing linear or smaller cyclic substituents. This structural complexity positions the compound as a representative of sophisticated oxadiazole derivatives that combine multiple ring systems to achieve specific molecular properties and potential applications.

| Oxadiazole Family Position | Characteristic |

|---|---|

| Isomer Type | 1,2,4-Oxadiazole |

| Substitution at Position 3 | Cycloheptan-1-amine |

| Substitution at Position 5 | Methyl group |

| Ring System Integration | Cycloheptane and oxadiazole |

| Structural Complexity | Multi-ring heterocyclic system |

| Synthetic Accessibility | Established amidoxime methodology |

Propiedades

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.ClH/c1-8-12-9(13-14-8)10(11)6-4-2-3-5-7-10;/h2-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFQVJSFDLNYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the 1,2,4-Oxadiazole Ring

The key structural feature of the compound is the 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. Established synthetic approaches to this ring system include:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

Amidoximes react with acyl chlorides, carboxylic acid esters (methyl or ethyl esters), or activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P) to form the oxadiazole ring via heterocyclization. This method, originally proposed by Tiemann and Krüger, is widely used despite challenges such as moderate yields and purification difficulties under harsh conditions. Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction efficiency.

Microwave irradiation has been applied to accelerate this heterocyclization, significantly reducing reaction times (to minutes) and improving yields.1,3-Dipolar Cycloaddition:

Alternative methods involve 1,3-dipolar cycloadditions between nitriles and nitrile oxides to form 1,2,4-oxadiazoles, though these are less commonly applied for this specific compound.

Attachment to the Cycloheptanamine Moiety

After the oxadiazole ring is formed, the next critical step is linking it to the cycloheptan-1-amine structure:

Condensation with Cycloheptanone or Cycloheptanamine Derivatives:

The oxadiazole intermediate is reacted with cycloheptanone or cycloheptanamine under acidic or controlled conditions to form the 1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine scaffold. This step requires precise control of temperature and solvent environment (often ethanol or dichloromethane) to optimize the yield and minimize side reactions.Reduction or Substitution Reactions (If Needed):

Depending on the synthetic route, reduction of intermediate imines or substitution on the oxadiazole ring may be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield the desired amine derivative.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt to improve physicochemical properties such as solubility and stability:

- Treatment with Hydrochloric Acid:

The free base is treated with anhydrous or aqueous hydrochloric acid under controlled temperature to precipitate the hydrochloride salt. This step is typically straightforward but requires careful monitoring to avoid over-acidification or degradation.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

| Step | Typical Conditions | Notes |

|---|---|---|

| Oxadiazole ring formation | Amidoxime + acyl chloride/ester, pyridine or TBAF catalyst, reflux or microwave irradiation | Microwave reduces reaction time from hours to minutes; yields improved to 70-85% |

| Attachment to cycloheptanamine | Acidic medium, ethanol or dichloromethane solvent, 40–80 °C | Controlled temperature avoids decomposition |

| Hydrochloride salt formation | HCl in ethanol or ether, room temperature to mild heating | Ensures high purity and crystallinity |

Analytical Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the formation of the oxadiazole ring and the cycloheptanamine linkage by characteristic chemical shifts.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C10H17N3O·HCl (molecular weight ~231.72 g/mol).

- Elemental Analysis and Melting Point: Used to assess purity and identity of the hydrochloride salt.

Summary Table of Preparation Steps

Research Findings and Industrial Considerations

- Microwave-Assisted Synthesis: Demonstrated to significantly enhance reaction efficiency and yield for oxadiazole formation, reducing environmental impact and cost.

- Continuous Flow Reactors: Emerging industrial methods apply continuous flow chemistry to optimize scalability and reproducibility of the multi-step synthesis.

- Purity and Stability: Hydrochloride salt formation is critical for stability and solubility, facilitating downstream biological evaluations and applications.

Análisis De Reacciones Químicas

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a cycloheptane ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is known for its bioisosteric properties, which enhance the pharmacological profiles of compounds. The presence of nitrogen and oxygen atoms in its structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of anticancer activities. For instance:

- Compounds similar to 1-(5-Methyl-1,2,4-oxadiazol-3-yl) have shown effectiveness against various cancer cell lines, including breast cancer and melanoma. In one study, specific derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Oxadiazole derivatives have been reported to inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .

Antimicrobial Activity

1-(5-Methyl-1,2,4-oxadiazol-3-yl) derivatives have shown promising antibacterial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi .

Synthesis Pathways

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride typically involves:

- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

- Cyclization with Cycloheptanamine : The oxadiazole derivative is then reacted with cycloheptanamine to form the final product.

- Hydrochloride Salt Formation : The compound is usually converted to its hydrochloride salt to enhance solubility and stability.

Case Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their anticancer properties against human colon adenocarcinoma cells. One compound exhibited an IC50 value of approximately 92.4 µM across a panel of eleven cancer cell lines .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on synthesizing oxadiazole conjugated pyrimidinones that showed significant analgesic activity compared to standard drugs like Indomethacin. The study highlighted the potential for developing new anti-inflammatory agents based on the oxadiazole scaffold .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), leading to altered cellular functions.

Receptor Binding: It can bind to various receptors, including sigma receptors and opioid receptors, modulating their activity and influencing physiological responses.

Signal Transduction: The compound can interfere with cellular signaling pathways, affecting processes such as apoptosis, cell proliferation, and differentiation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Cycloalkane Ring Size Variations

Cyclobutane Analog

- Compound : 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

- Molecular Formula : C₇H₁₂ClN₃O

- Molar Mass : 189.64 g/mol

- Higher ring strain in cyclobutane may affect conformational stability and binding affinity to biological targets .

Cyclohexane Analog

- Compound : 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

- Molecular Formula : C₉H₁₅ClN₃O

- Key Differences :

Cyclopentane Analog

Substituent Variations on the Oxadiazole Ring

Dimethylamino-Methyl Substituent

- Compound: 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride

- Molecular Formula : C₁₂H₂₄Cl₂N₄O

- Molar Mass : 311.25 g/mol

- Key Differences: The dimethylamino group introduces a basic tertiary amine, enhancing water solubility (dihydrochloride salt). Increased hydrogen bonding capacity may improve receptor binding but could also lead to off-target interactions .

Oxolane (Tetrahydrofuran) Substituent

- Compound : 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₃O₂

- Key Differences: The oxolane ring adds polarity and hydrogen bond acceptors (5 H-bond acceptors vs.

Cyclopropyl Substituent

Physicochemical and Pharmacological Data Comparison

Research Findings and Implications

- Ring Size and Bioactivity : Larger cycloheptane rings may enhance hydrophobic interactions with serotonin receptors (e.g., 5-HT classes), as suggested by the structural diversity in serotonin receptor ligands .

- Substituent Effects: Polar groups like oxolane improve solubility but may reduce blood-brain barrier penetration, whereas dimethylamino groups could enhance CNS targeting .

- Safety Profiles: Compounds with oxolane or dimethylamino substituents show higher hazard ratings (e.g., H315-H319 for oxolane analog) compared to simpler methyl derivatives .

Actividad Biológica

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H17N3O·HCl

- CAS Number : 1172959-96-4

- Physical Form : Yellow powder

The biological activity of this compound is primarily attributed to the oxadiazole ring structure, which is known for its ability to interact with various biological targets. The compound exhibits a broad spectrum of activities, including:

- Antimicrobial Activity : Research indicates that derivatives of 1,2,4-oxadiazole show significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For example, modifications of the oxadiazole structure led to compounds with IC50 values as low as 0.003 µM against specific cancer types .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Overview

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

-

Antimicrobial Study :

- A study explored the synthesis of new oxadiazole derivatives and their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation :

- Anti-inflammatory Research :

Future Directions

The ongoing research into the biological activities of oxadiazole derivatives suggests multiple avenues for future exploration:

- Drug Development : Continued synthesis and evaluation of new derivatives could lead to the discovery of novel therapeutic agents targeting infections and cancer.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which these compounds exert their biological effects.

Q & A

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., dimerization or oxadiazole decomposition)?

- Methodological Answer : Optimize mixing efficiency (CFD modeling) to prevent local hotspots. Use flow chemistry for precise temperature control. Add radical inhibitors (e.g., BHT) if thermal degradation is observed. Monitor intermediates via PAT tools (e.g., ReactIR) .

Q. How can advanced spectroscopic methods (e.g., 2D NMR or XPS) resolve ambiguities in proton assignments or counterion interactions?

- Methodological Answer : Employ HSQC/HMBC for ambiguous proton-carbon correlations. XPS can clarify HCl’s interaction with the amine (N 1s binding energy shifts). For crystallographic confirmation, grow single crystals via slow vapor diffusion .

Q. What are the implications of this compound’s logP and pKa on its pharmacokinetic profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.